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Compound of Interest

Compound Name: C17H18CIN304

Cat. No.: B576333

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Formula: The request specified the chemical formula C17H18CIN304.
However, extensive database searches did not yield a well-documented compound with this
formula relevant to in silico modeling and docking. The search results strongly indicated a likely
typographical error, pointing towards the widely studied fungicide Pyraclostrobin, which has the
chemical formula C19H18CIN304. This guide will, therefore, focus on Pyraclostrobin.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary
mechanism of action involves the inhibition of mitochondrial respiration in fungi, which
effectively halts their growth and leads to cell death.[1][2][3][4] As a Quinone outside Inhibitor
(Qol), Pyraclostrobin specifically targets the cytochrome bcl complex (Complex Ill) in the
mitochondrial electron transport chain.[2][5] This targeted action makes it a subject of
significant interest for in silico modeling and molecular docking studies to understand its
binding mechanism, predict potential resistance, and explore its effects on non-target
organisms. This guide provides a comprehensive overview of the in silico approaches used to
study Pyraclostrobin, detailed experimental protocols, and an analysis of its interaction with key
signaling pathways.

Physicochemical and Toxicological Data
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A summary of the key physicochemical properties and toxicological data for Pyraclostrobin is
presented in Table 1. This information is crucial for parameterizing in silico models and
understanding the compound's behavior in biological systems.

Property Value Reference
Chemical Formula C19H18CIN304 [1]

Molar Mass 387.8 g/mol [1]

Melting Point 63.7-65.2 °C [1]

Water Solubility 1.9 mg/L (at 20 °C) [1]

) Inhibition of mitochondrial
Mode of Action o [1112][3]
respiration

Cytochrome bcl complex

Primary Target 2][5
y et (Complex lII) g8

96h LC50 (Zebrafish) 61 pg/L (~0.16 uM) [6]

144h LC50 (Zebrafish) 81.3 pg/L (~0.21 pM) [6]

Table 1: Physicochemical and Toxicological Properties of Pyraclostrobin.

Molecular Docking of Pyraclostrobin with
Cytochrome bhcl

Molecular docking is a computational technique used to predict the binding orientation and
affinity of a small molecule (ligand) to a larger molecule (protein). In the case of Pyraclostrobin,
docking studies are essential to elucidate its interaction with the Qo site of the cytochrome bcl
complex.

The following protocol outlines a typical workflow for the molecular docking of Pyraclostrobin
with its target protein.

e Protein Preparation:
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o Obtain the 3D structure of the target protein, the cytochrome bcl complex, from a protein
structure database such as the Protein Data Bank (PDB). A suitable crystal structure, for
example, of bovine cytochrome b with a bound inhibitor, can be used as a template.

o Prepare the protein structure for docking by removing water molecules and any co-
crystallized ligands.

o Add hydrogen atoms to the protein structure, which are often not resolved in crystal
structures.

o Assign partial charges to the protein atoms using a force field such as CHARMm.

o If necessary, perform homology modeling to generate a 3D model of the target protein
from a species of interest if an experimental structure is unavailable.[5]

e Ligand Preparation:

[¢]

Obtain the 3D structure of Pyraclostrobin from a chemical database like PubChem.

[e]

Optimize the geometry of the ligand using a suitable computational chemistry software
package.

[e]

Assign partial charges to the ligand atoms.

o

Define the rotatable bonds in the ligand to allow for conformational flexibility during
docking.

e Grid Generation and Binding Site Definition:

o Define the binding site on the protein, which in this case is the Qo site of the cytochrome
bcl complex. This is typically done by creating a grid box that encompasses the active site
residues. The center of the grid can be defined based on the position of a co-crystallized
ligand in a known structure.

e Docking Simulation:

o Use a molecular docking program such as AutoDock, Glide, or CDOCKER to perform the
docking simulation.[5]
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o The docking algorithm will explore different conformations and orientations of
Pyraclostrobin within the defined binding site.

o The program will score each pose based on a scoring function that estimates the binding
affinity.

e Analysis of Docking Results:

o Analyze the top-ranked docking poses to identify the most likely binding mode of
Pyraclostrobin.

o Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic
interactions, to understand the key residues involved in binding.

o The binding affinity is often reported as a docking score or a calculated binding free
energy. While specific docking scores for Pyraclostrobin are highly dependent on the
software and parameters used, studies have focused on the relative binding affinities of
different inhibitors.[3][5] For instance, the inhibitory constant (Ki) of Pyraclostrobin for the
cytochrome bcl complex has been reported to be in the subnanomolar range, indicating a
high binding affinity.[3]
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A typical workflow for a molecular docking experiment.
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Signaling Pathway Analysis

Beyond its primary antifungal activity, in silico and experimental studies have revealed that
Pyraclostrobin can modulate several signaling pathways in non-target organisms. This has
important implications for its potential toxicological effects.

Pyraclostrobin has been shown to activate the AMP-activated protein kinase (AMPK) and
inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[1] This is likely a
consequence of its inhibitory effect on mitochondrial respiration, which leads to a decrease in
cellular ATP levels. The activation of AMPK and inhibition of mTOR can induce autophagy, a
cellular process for degrading and recycling cellular components.[1]
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Pyraclostrobin's effect on the AMPK/mTOR pathway.
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Studies have indicated that Pyraclostrobin can act as an antagonist to the nuclear factor
kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway.[6] In contrast, other
agricultural fungicides have been shown to be activators of this pathway. The NF-kB pathway is
a crucial regulator of inflammatory responses. Pyraclostrobin's antagonistic activity on this
pathway could have implications for its immunomodulatory effects. The upregulation of tnf-a,
tir-4, and myd88 can activate the NF-kB signaling pathway, leading to an increased expression
of pro-inflammatory cytokines.[6]
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Pyraclostrobin's antagonistic effect on the NF-kB pathway.

Research has demonstrated for the first time that Pyraclostrobin exhibits androgen receptor

(AR) antagonist activity.[6] Androgen receptors are nuclear receptors that are activated by

binding to androgenic hormones, such as testosterone. As an antagonist, Pyraclostrobin likely

binds to the AR and prevents its activation by androgens, thereby inhibiting the transcription of

androgen-responsive genes. This finding opens up a new area of investigation into the

potential endocrine-disrupting effects of Pyraclostrobin.
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Pyraclostrobin's antagonism of the androgen receptor.

Quantitative In Silico and Experimental Data

The following table summarizes quantitative data from in silico and experimental studies on

Pyraclostrobin, providing insights into its binding affinity and biological effects.
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Parameter Value | Observation Study Context Reference
Inhibition of
Binding Affinity (Ki) Subnanomolar range cytochrome bcl [3]
complex
o Correlation between
Binding Free Energy 0.89 (for a set of bcl
) o calculated and [3]
Correlation (r?) inhibitors) )
experimental values
Significantly
decreased in Zenbio Mitochondrial
ATP Levels ]
3T3-L1 cells upon dysfunction
exposure
o Demonstrated In vitro and in vivo
NF-kB Activity ) . ) [6]
antagonist activity studies
Androgen Receptor Demonstrated First-time observation
Activity antagonist activity in research
o Activation of the
AMPK Significantly enhanced
_ _ AMPK/mTOR [1]
Phosphorylation in RAW264.7 cells
pathway
mTOR Decreased in Inhibition of the mTOR o
Phosphorylation RAW264.7 cells pathway

Table 2: Quantitative Data from In Silico and Experimental Studies of Pyraclostrobin.

Conclusion

In silico modeling and molecular docking are powerful tools for understanding the molecular

mechanisms of action of compounds like Pyraclostrobin. These computational approaches

have confirmed that Pyraclostrobin's primary mode of action is the potent inhibition of the

cytochrome bcl complex in the mitochondrial respiratory chain. Furthermore, these studies, in

conjunction with experimental data, have revealed that Pyraclostrobin can modulate key

signaling pathways, including the AMPK/mTOR and NF-kB pathways, and act as an androgen

receptor antagonist. This detailed understanding of Pyraclostrobin's molecular interactions is
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crucial for predicting its efficacy, potential for resistance development, and its toxicological
profile in non-target organisms. The methodologies and findings presented in this guide provide
a solid foundation for further research and development in the field of agricultural chemistry
and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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